5-fluoro-2-hydroxy-1H-pyridin-4-one
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Overview
Description
5-Fluoro-2-hydroxy-1H-pyridin-4-one: is a fluorinated pyridine derivative with the molecular formula C5H4FNO and a molecular weight of 113.09 g/mol . This compound is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoro-2-hydroxy-1H-pyridin-4-one can be synthesized using 5-fluoro-2-methoxypyridine as a starting material. The synthesis involves the following steps :
Reaction with Hydrochloric Acid: A toluene solution containing 5-fluoro-2-methoxypyridine is treated with 35% hydrochloric acid at 145°C for 2 hours. The toluene solution is then decanted and discarded.
Extraction and Concentration: The aqueous phase is washed with ethyl acetate and concentrated to remove volatiles, yielding a brown solid containing the desired product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-hydroxy-1H-pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-hydroxy-1H-pyridin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-hydroxy-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
Comparison with Similar Compounds
- 5-Fluoro-2-methoxypyridin-4-one
- 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one
- 5-Fluoro-2-hydroxy-3-nitropyridine
Comparison: 5-Fluoro-2-hydroxy-1H-pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-fluoro-2-hydroxy-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLKYUHVHLAUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C(C1=O)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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